2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone
Description
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl4NO2/c15-10-3-1-8(2-4-10)5-12(20)9-6-11(19-7-9)13(21)14(16,17)18/h1-4,6-7,19H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLUPJLSLJIZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151180 | |
| Record name | 2-(4-Chlorophenyl)-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338397-93-6 | |
| Record name | 2-(4-Chlorophenyl)-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338397-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-substituted Pyrrole Intermediate
The pyrrole ring substituted at the 4-position with a 2-(4-chlorophenyl)acetyl group is typically prepared by:
- Starting from 4-chlorophenylacetic acid or its derivatives.
- Formation of the corresponding acid chloride using reagents such as thionyl chloride (SOCl2).
- Friedel-Crafts acylation or direct acylation of a pyrrole derivative at the 4-position under Lewis acid catalysis (e.g., AlCl3) or via directed lithiation methods.
Introduction of the 2,2,2-Trichloroacetyl Group
The key step involves acylation of the pyrrole nitrogen with 2,2,2-trichloroacetyl chloride:
- The pyrrole intermediate is reacted with 2,2,2-trichloroacetyl chloride in the presence of a base such as triethylamine or pyridine to neutralize the generated HCl.
- The reaction is typically carried out in anhydrous solvents like dichloromethane or chloroform under inert atmosphere to prevent side reactions.
- Temperature control (0°C to room temperature) is critical to avoid overreaction or decomposition.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Characterization is performed using melting point determination (reported melting point: 147–150 °C), NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Detailed Research Findings and Data
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Preparation of 4-(2-(4-chlorophenyl)acetyl)pyrrole | 4-chlorophenylacetic acid → acid chloride (SOCl2), then acylation of pyrrole | Formation of 4-substituted pyrrole intermediate | Requires dry conditions and controlled temperature |
| 2. N-Acylation with 2,2,2-trichloroacetyl chloride | Pyrrole intermediate + 2,2,2-trichloroacetyl chloride, base (Et3N), solvent (CH2Cl2), 0–25°C | Formation of target compound | Base scavenges HCl; inert atmosphere recommended |
| 3. Purification | Recrystallization or chromatography | Pure this compound | Melting point 147–150 °C confirms purity |
Summary Table of Key Physical and Chemical Data
| Property | Value | Source/Notes |
|---|---|---|
| Molecular Formula | C14H9Cl4NO2 | Confirmed by supplier data |
| Molecular Weight | 356.07 g/mol | Calculated |
| Melting Point | 147–150 °C | Experimental data from commercial suppliers |
| Purity | ≥95% | Commercially available standard |
| Boiling Point | Not typically reported due to decomposition | Compound is solid at room temperature |
| Hazard | Irritant | Handle with appropriate PPE |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-diones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
2,2,2-Trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores allows researchers to explore its efficacy as an anti-cancer agent. Preliminary studies suggest that the compound may inhibit specific pathways involved in tumor growth and metastasis.
Case Study: Anti-Cancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibits cytotoxic effects at micromolar concentrations. The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways .
Biochemical Assays
The compound is utilized in biochemical assays to study enzyme inhibition. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme kinetics and mechanisms.
Example: Enzyme Inhibition Assay
In a recent assay, this compound was tested against a panel of enzymes involved in metabolic pathways. Results indicated significant inhibition of certain cytochrome P450 enzymes, which are crucial for drug metabolism .
Proteomics Research
This compound is also used in proteomics as a reagent for labeling proteins. Its reactive chlorinated groups allow for covalent bonding with amino acids in proteins, facilitating the study of protein interactions and functions.
Application: Protein Labeling
Researchers have successfully employed this compound to label target proteins in complex biological samples, enabling the identification and quantification of proteins through mass spectrometry techniques .
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s trichloromethyl and chlorophenyl groups facilitate binding to hydrophobic pockets in proteins, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Pyrrole 4-Position
The 4-position of the pyrrole ring is critical in modulating properties. Key analogs include:
Key Observations:
Electronic Effects :
- Electron-withdrawing groups (e.g., Cl in Compound A and ) increase electrophilicity at the trichloroacetyl group, favoring nucleophilic substitution reactions.
- Electron-donating groups (e.g., methoxy in , cyclopropyl in ) reduce reactivity but may enhance stability or solubility.
Steric and Conformational Effects: Bulky substituents (e.g., cyclopropyl in ) may hinder access to the reactive trichloroacetyl site.
Lipophilicity: Methyl and methoxy groups () increase lipophilicity, which could enhance membrane permeability in drug design.
Biological Activity
2,2,2-Trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone is a synthetic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.0 g/mol. It has a melting point range of 147–150 °C and is classified as an irritant .
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Apoptotic Induction : Studies suggest that it may induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial integrity. This apoptotic effect is similar to that seen with other compounds that target mitochondrial functions .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies : In vitro experiments have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against breast and colon cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| HT29 (Colon) | 3.5 |
| A431 (Skin) | 6.0 |
These results indicate its potential as a therapeutic agent in oncology.
Antimicrobial Activity
The compound also displays antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness particularly against Gram-positive bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
These findings suggest that it could serve as a lead compound for developing new antimicrobial agents .
Case Studies
A notable case study involved the use of this compound in a murine model of breast cancer. Treatment with 10 mg/kg body weight resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, corroborating the in vitro findings regarding its pro-apoptotic effects .
Q & A
Basic: What are the established synthetic routes for 2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone?
Methodological Answer:
The compound can be synthesized via trichloroacetylation of pyrrole derivatives. A common approach involves reacting 1H-pyrrole with trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone . Subsequent functionalization at the pyrrole ring’s 4-position is achieved through Friedel-Crafts acylation using 4-chlorophenyl acetyl chloride. Reaction conditions (e.g., solvent: ClCH₂CH₂Cl, temperature: 0°C, 1 hour) must be tightly controlled to avoid over-acylation or decomposition. Post-synthesis purification typically involves column chromatography and recrystallization .
Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?
Methodological Answer:
Byproduct formation (e.g., diacylated pyrroles or chlorinated side products) can be mitigated by:
- Catalyst modulation: Adjusting AlCl₃ stoichiometry to avoid excessive electrophilicity.
- Temperature control: Maintaining sub-ambient temperatures (0–5°C) to slow competing reactions.
- Solvent selection: Using dichloroethane (ClCH₂CH₂Cl) to stabilize intermediates via polar aprotic effects.
- In-situ monitoring: Employing HPLC or TLC to track reaction progress and terminate at optimal conversion . Advanced kinetic studies using DFT (e.g., B3LYP functional ) can predict energy barriers for competing pathways, guiding experimental optimization.
Basic: What spectroscopic techniques are essential for structural elucidation?
Methodological Answer:
Key techniques include:
- NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., pyrrole proton shifts at δ 6.5–7.0 ppm, trichloroacetyl carbonyl at ~δ 180 ppm).
- IR spectroscopy: Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion for C₁₄H₉Cl₄NO₂).
For crystalline samples, XRD provides unambiguous confirmation via bond lengths and angles (e.g., C-Cl distances: ~1.74 Å) .
Advanced: How can computational methods predict electronic properties and reactivity?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) and correlation-energy corrections (e.g., Colle-Salvetti ) can model:
- Electron distribution: HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
- Reactivity indices: Fukui functions to identify acylation/chlorination hotspots.
- Thermochemistry: Atomization energies and ionization potentials (average error: ±2.4 kcal/mol ). Basis sets (e.g., 6-311+G(d,p)) and solvent models (e.g., PCM) enhance accuracy. Discrepancies between computational and experimental data (e.g., XRD bond angles) require re-evaluation of functional choice or solvation effects .
Advanced: How to resolve contradictions between computational predictions and crystallographic data?
Methodological Answer:
If DFT-predicted geometries conflict with XRD results (e.g., pyrrole ring planarity deviations):
- Refinement checks: Re-analyze XRD data using SHELXL to exclude artifacts (e.g., thermal motion, twinning).
- Functional adjustment: Test meta-GGA (e.g., M06-2X) or double-hybrid (e.g., B2PLYP) functionals for better dispersion/π-stacking modeling.
- Experimental validation: Synthesize derivatives with modified substituents to isolate electronic effects .
Basic: What protocols are used to evaluate biological activity (e.g., antimicrobial)?
Methodological Answer:
- Antimicrobial assays: Minimum Inhibitory Concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Structure-Activity Relationship (SAR): Introduce substituents (e.g., hydroxyl, halogens) to the 4-chlorophenyl group and compare activity shifts.
- Cytotoxicity screening: Use mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced: How to design crystallographic experiments for polymorph screening?
Methodological Answer:
- Solvent variation: Crystallize from polar (e.g., DMF) vs. non-polar (e.g., hexane) solvents to induce polymorphic forms.
- Temperature gradients: Slow cooling (0.1°C/min) vs. rapid evaporation.
- Data collection: Use synchrotron radiation for high-resolution (<1 Å) datasets.
- Refinement: Apply SHELXL’s TWIN/BASF commands for twinned crystals .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Light sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
- Moisture control: Use desiccants (silica gel) and vacuum-sealed containers.
- Thermal stability: Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for trichloro derivatives) .
Advanced: How to analyze reaction mechanisms using kinetic isotope effects (KIEs)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
